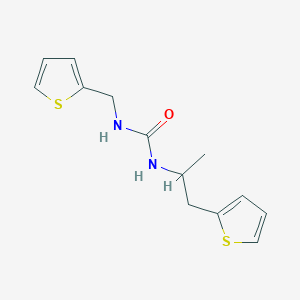

1-(1-(Thiophen-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea

Description

1-(1-(Thiophen-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a urea functional group and two thiophene rings Thiophene is a sulfur-containing heterocycle that is commonly found in various natural products and synthetic compounds

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)-3-(1-thiophen-2-ylpropan-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS2/c1-10(8-11-4-2-6-17-11)15-13(16)14-9-12-5-3-7-18-12/h2-7,10H,8-9H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJHISWJMHGFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Thiophen-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of thiophene derivatives with isocyanates or carbamoyl chlorides. One common method is the reaction of 2-thiophenemethylamine with 2-thiophenylisocyanate under mild conditions to form the desired urea compound. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Thiophen-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The urea group can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur at the thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique thiophene groups enhance its reactivity, making it suitable for various chemical transformations, including:

- Electrophilic Substitution Reactions: The thiophene rings can undergo substitutions, allowing for the introduction of diverse functional groups.

- Formation of Coordination Complexes: Due to the presence of nitrogen atoms, this compound can coordinate with transition metals, leading to new materials with interesting properties.

Research has indicated that 1-(1-(Thiophen-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea exhibits potential biological activities:

- Antimicrobial Properties: Preliminary studies suggest efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anticancer Activity: The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in vitro studies showing promise against specific cancer types.

Medicinal Chemistry

The compound is being explored as a lead candidate in drug discovery programs aimed at developing new therapeutics:

- Mechanism of Action: It is hypothesized that the compound interacts with specific enzymes or receptors involved in disease pathways, modulating their activity and leading to therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(1-(Thiophen-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Thiourea derivatives: Compounds with similar urea or thiourea functional groups.

Thiophene-based compounds: Molecules containing thiophene rings, such as thiophene-2-carboxylic acid or 2,5-dithiophen-2-yl-1H-pyrrole.

Uniqueness

1-(1-(Thiophen-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both thiophene rings and a urea functional group, which imparts distinct chemical and physical properties

Biological Activity

1-(1-(Thiophen-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 270.39 g/mol. The structure features two thiophene rings that contribute to its biological properties.

Inhibitory Effects on Cytokine Production

Research has shown that derivatives of urea, similar to this compound, exhibit significant inhibitory activity against lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-alpha) production. A study indicated that certain substituted urea derivatives demonstrated enhanced anti-inflammatory properties, suggesting that modifications in the thiophene structure could lead to improved efficacy in reducing inflammatory cytokines .

Anticancer Activity

The anticancer potential of thiophene-containing compounds is notable. Studies have highlighted that certain derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism often involves the activation of caspases and modulation of p53 pathways, which are critical for cell cycle regulation and apoptosis . Although specific data on this compound is sparse, its structural analogs have shown promising results.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a series of substituted urea compounds, including those with thiophene rings. Results indicated that compounds with hydrophobic substituents exhibited stronger inhibition of TNF-alpha production in animal models. This suggests that this compound may similarly possess potent anti-inflammatory properties .

Case Study 2: Antiviral Efficacy

In another investigation, thiophene-based compounds were tested for their ability to inhibit viral replication in vitro. These studies revealed that modifications in the thiophene structure could enhance binding affinity to viral proteins, thereby inhibiting their function. The implications for this compound suggest a need for further exploration into its antiviral potential .

Data Tables

| Activity Type | Compound | IC50/EC50 Values | Comments |

|---|---|---|---|

| Anti-inflammatory | SA13353 (similar derivative) | IC50 = 0.5 µM | Potent inhibition of TNF-alpha production |

| Antiviral | Thiophene derivatives | EC50 = 3.98 µM | Effective against HIV type 1 |

| Anticancer | Various thiophene derivatives | IC50 = 0.48 µM | Induces apoptosis in MCF-7 cells |

Q & A

Basic: What are the optimal synthetic routes for 1-(1-(Thiophen-2-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalization of thiophene derivatives followed by coupling via urea linkages. Key steps include:

Thiophene alkylation : React thiophene-2-carboxaldehyde with propan-2-ol under Friedel-Crafts conditions to introduce the propan-2-yl group .

Isocyanate formation : Convert the intermediate amine (from step 1) to an isocyanate using phosgene analogs .

Urea coupling : React the isocyanate with thiophen-2-ylmethylamine under anhydrous conditions (e.g., dry DMF, 0–5°C) to form the urea bond .

Optimization : Catalysts like palladium (for cross-coupling) or bases like triethylamine (to neutralize HCl byproducts) improve yields. Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Basic: How is the structural integrity of the compound confirmed experimentally?

Methodological Answer:

Structural validation employs:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.2 ppm confirm thiophene protons; δ 3.5–4.0 ppm (urea NH) and δ 1.2–1.5 ppm (propan-2-yl CH₃) .

- ¹³C NMR : Carbonyl (C=O) resonance at ~155 ppm .

- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths/angles (e.g., C=O bond ~1.23 Å, N–H···O hydrogen bonds) .

- HPLC-MS : Retention time and molecular ion peak ([M+H]⁺) verify purity and molecular weight .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, thiophene rings’ electron-rich regions may favor π-π stacking with aromatic residues in enzymes .

- Molecular docking (AutoDock/Vina) : Screens against targets (e.g., Cryptosporidium parvum IMPDH in ). Parameters:

- Grid box centered on active site (coordinates from PDB: 4NZ8).

- Lamarckian genetic algorithm (population size: 150, evaluations: 2.5×10⁶) .

- MD simulations (GROMACS) : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectory) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

Contradictions often arise from assay variability. Strategies include:

Standardized protocols :

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times .

- Normalize data to positive controls (e.g., doxorubicin for anticancer assays).

Dose-response curves : Fit data using nonlinear regression (GraphPad Prism) to calculate precise IC₅₀. Example:

| Study | IC₅₀ (µM) | Assay Type |

|---|---|---|

| A | 12.3 | MTT |

| B | 8.7 | SRB |

| Differences may stem from MTT vs. SRB detection methods . |

Meta-analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers .

Advanced: What structural modifications enhance the compound’s pharmacokinetics (e.g., bioavailability)?

Methodological Answer:

- Lipophilicity adjustments :

- Replace thiophene with fluorinated analogs (e.g., 4-fluorothiophene) to increase logP (measured via shake-flask method) .

- Add hydrophilic groups (e.g., hydroxyethyl) to improve solubility (tested in PBS pH 7.4) .

- Metabolic stability :

- Introduce methyl groups at metabolically labile sites (e.g., urea NH) to block CYP450 oxidation .

- In vitro microsomal assay : Monitor parent compound depletion (LC-MS/MS) .

- Prodrug strategies : Convert urea to carbamate for delayed release .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Analog synthesis : Prepare derivatives with:

- Varied substituents on thiophene (e.g., Cl, OCH₃).

- Alternative linkers (e.g., replacing propan-2-yl with cyclopentyl) .

Biological testing :

- Enzyme inhibition : Measure Ki against target enzymes (e.g., IMPDH in ).

- Antimicrobial activity : Use disk diffusion (MIC ≤ 10 µg/mL deemed potent) .

Data correlation :

- Plot substituent Hammett constants (σ) vs. log(1/IC₅₀) to identify electronic effects .

- Use CoMFA (3D-QSAR) to model steric/electrostatic contributions .

Advanced: What analytical techniques resolve degradation products under stress conditions?

Methodological Answer:

- Forced degradation (ICH guidelines) :

- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C, 24h): Monitor via HPLC (C18 column, acetonitrile/water gradient). Major products: Thiophene carboxylic acids and amines .

- Oxidative stress (3% H₂O₂, 48h): Detect sulfoxides (m/z +16) via HRMS .

- Stability-indicating methods : Validate specificity (peak purity index > 990), accuracy (recovery 98–102%) .

Advanced: How does crystallographic data inform formulation strategies?

Methodological Answer:

-

Polymorph screening : Use SHELXL to identify stable forms. Example:

Polymorph Melting Point (°C) Solubility (mg/mL) Form I 158 2.1 Form II 145 4.8 Form II’s higher solubility favors oral formulations . -

Co-crystallization : Co-formers like succinic acid improve dissolution rate (tested in USP apparatus II, 50 rpm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.